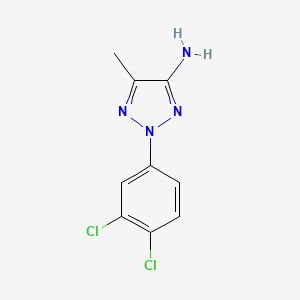
2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds at room temperature or under mild heating to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of 3,4-dichlorophenylhydrazine, followed by its reaction with the alkyne under optimized CuAAC conditions. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.
Substitution: The triazole ring and the dichlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under appropriate conditions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, and are conducted under suitable conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of substituted triazole derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial, antifungal, and anticancer activities. The compound’s ability to inhibit specific enzymes or proteins makes it a valuable tool in biochemical research.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, and in the synthesis of specialty chemicals for various industrial applications.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of antimicrobial or anticancer activity, the compound may interfere with the replication or survival of microbial or cancer cells by targeting essential proteins or DNA.
相似化合物的比较
Similar Compounds
3,4-Dichlorophenylhydrazine: A precursor in the synthesis of 2-(3,4-Dichlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine.
2-(3,4-Dichlorophenyl)-1H-1,2,3-triazole: A structurally similar compound with different substitution patterns on the triazole ring.
5-Methyl-2H-1,2,3-triazol-4-amine: A triazole derivative lacking the dichlorophenyl group.
Uniqueness
This compound is unique due to the presence of both the dichlorophenyl and methyl groups on the triazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications. The combination of these functional groups enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions.
属性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-5-methyltriazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-9(12)14-15(13-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H2,12,14) |
InChI 键 |
WPGTVSPJWIUOTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(N=C1N)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
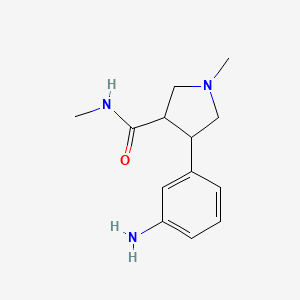


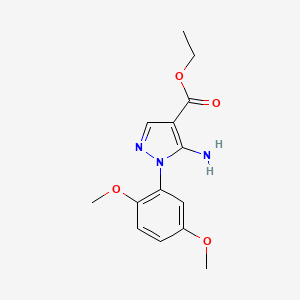
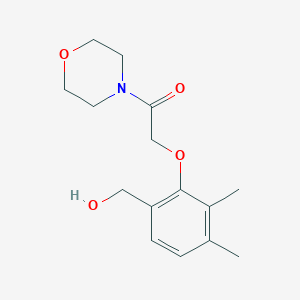
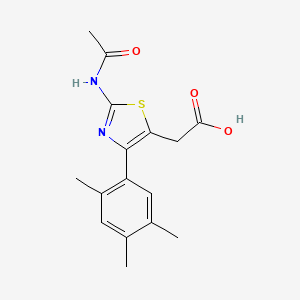

![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
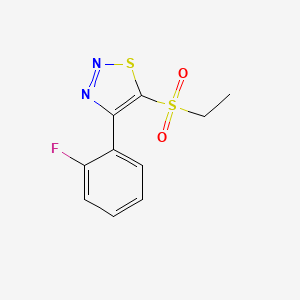
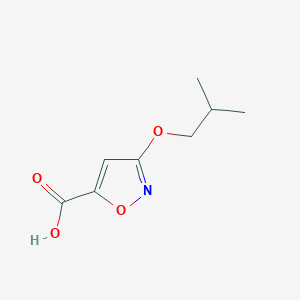

![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)
